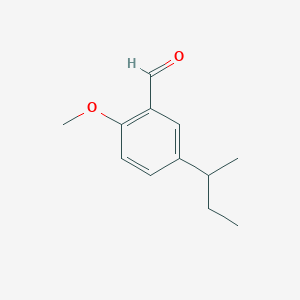

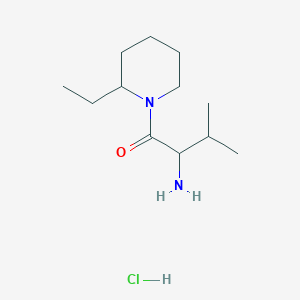

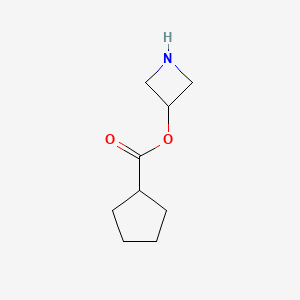

![molecular formula C9H23Cl2N3O B1525241 2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride CAS No. 1220037-96-6](/img/structure/B1525241.png)

2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride

Vue d'ensemble

Description

“2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride” is a chemical compound that is used in the preparation of some surfactants . It is also used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .

Synthesis Analysis

The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields the compound .Molecular Structure Analysis

The molecular formula of the compound is C12H19N3O . The average mass is 221.299 Da and the monoisotopic mass is 221.152817 Da .Chemical Reactions Analysis

The compound is involved in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C). The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

The compound is a colorless to light yellow transparent liquid . It has a relative density of 0.84 (20℃), a boiling point of 220-223℃, and a freezing point of -75℃ . It is soluble in water and is alkaline .Applications De Recherche Scientifique

Molecular Biology

DMAMCL is valuable in molecular biology for post-fixation and crosslinking of small ribonucleic acid (RNAs) species from formalin-fixed paraffin-embedded (FFPE) tissues . This application is essential for techniques like fluorescent in situ hybridization (FISH) and immunofluorescence (IF) , which are used to visualize and study the presence and location of specific RNA sequences in cells and tissues.

Material Science

In material science , DMAMCL can be utilized for the cross-linking of nanofiber matrices with biological extracts, such as mouse lung extract . This application is significant for creating biomimetic materials that can be used for tissue engineering and regenerative medicine.

Analytical Chemistry

The compound finds use in analytical chemistry , where it may be involved in chromatography and mass spectrometry as a component of the mobile phase or as a standard for calibration . These techniques are fundamental for the separation, identification, and quantification of chemical compounds.

Industrial Applications

DMAMCL’s properties make it suitable for various industrial applications . It can be used as a hardener for epoxy resins , an additive in fuel , and in the production of dyes, pesticides, and binding agents . These applications demonstrate the compound’s versatility beyond the laboratory.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3O.2ClH/c1-9(2,10)8(13)11-6-5-7-12(3)4;;/h5-7,10H2,1-4H3,(H,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOKEAFSVZOQHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCCN(C)C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H23Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-[3-(dimethylamino)propyl]-2-methylpropanamide dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

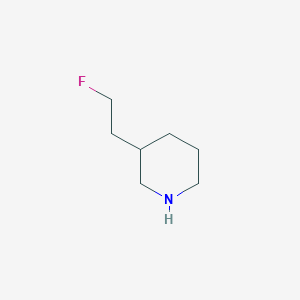

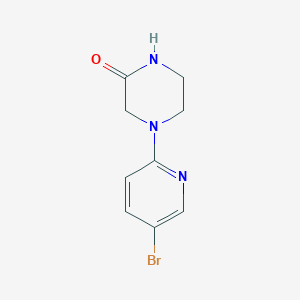

![2-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525160.png)

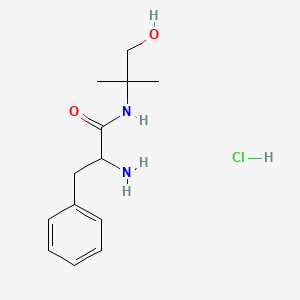

![3-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1525169.png)

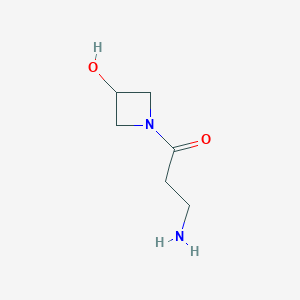

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-methyl-1-butanone hydrochloride](/img/structure/B1525172.png)

![4-[(2-Bromo-4-chloro-3,5-dimethylphenoxy)methyl]-piperidine hydrochloride](/img/structure/B1525180.png)